Positional SAR: C7-COOH vs C6-COOH Imidazo[1,2-b]pyrazole Analogues in Platelet Aggregation Inhibition
In a closely related series of imidazo[1,2‑b]pyrazole derivatives, the C7‑carboxylic acid analogue (8a) was compared head‑to‑head with the C6‑carboxylic acid analogue (8b) in a human platelet aggregation assay. The C7‑COOH substituted compound showed markedly weaker activity [1]. Although the literature compounds bear a 2‑phenyl substituent absent in the target molecule, the positional effect of the carboxylic acid group is expected to dominate the SAR, making the C7‑COOH variant a lower‑potency reference point relative to the C6‑COOH isomer.
| Evidence Dimension | Inhibition of human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | C7‑COOH analogue 8a: IC50 = 195.79 ± 14.69 µM [1] |
| Comparator Or Baseline | C6‑COOH analogue 8b: IC50 = 76.37 ± 2.47 µM [1] |
| Quantified Difference | 8b is 2.56‑fold more potent than 8a |
| Conditions | Human platelet aggregation assay; compounds tested at multiple concentrations [1] |
Why This Matters
This difference informs SAR-driven procurement: the C7‑COOH scaffold may serve as a low‑activity negative control or as a starting point for C7‑functionalized derivatives, whereas the C6‑COOH isomer has been validated as the higher‑potency pharmacophore.
- [1] Molecules 2021, 26(19), 5735. Brullo et al. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways, Table 2. View Source
